molecular formula C8H7IO3 B1428638 2-Hydroxy-5-iodo-4-methoxybenzaldehyde CAS No. 237056-75-6

2-Hydroxy-5-iodo-4-methoxybenzaldehyde

Cat. No.: B1428638
CAS No.: 237056-75-6
M. Wt: 278.04 g/mol
InChI Key: YPUMFVXSTKNWRE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4-methoxybenzaldehyde (Molecular Formula: C₈H₇IO₃, Molecular Weight: ~278.05 g/mol) is a specialty iodinated benzaldehyde derivative of significant interest in synthetic and medicinal chemistry research. Its structure, featuring a phenolic hydroxyl group, an aldehyde functionality, an iodine atom, and a methoxy group on a benzene ring, makes it a versatile and valuable synthetic intermediate . The primary research value of this compound lies in its application as a key chemical synthesis building block . The aldehyde group is highly reactive, allowing for further derivatization, including condensation reactions to form Schiff bases or reduction to alcohols. More notably, the iodine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings. These reactions enable researchers to construct more complex biaryl or conjugated structures, which are core scaffolds in many functional materials and pharmacologically active molecules . In life sciences, this benzaldehyde derivative is utilized as a precursor for developing novel chemical probes and potential pharmaceutical leads . Its structural similarity to vanillin and other naturally occurring benzaldehydes provides a foundation for synthesizing compound libraries aimed at exploring new biological targets. While its specific mechanism of action is research-dependent, compounds of this class have been investigated for their interactions with various enzymes and cellular receptors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-hydroxy-5-iodo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUMFVXSTKNWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2-Hydroxy-4-methoxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.

Major Products Formed

    Oxidation: 2-Hydroxy-5-iodo-4-methoxybenzoic acid.

    Reduction: 2-Hydroxy-5-iodo-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal efficacy of 2-hydroxy-5-iodo-4-methoxybenzaldehyde against Fusarium graminearum, a pathogen that poses a threat to agricultural products. The compound demonstrated a minimum inhibitory concentration (MIC) of 200 μg/mL, effectively damaging the cell membranes of the fungus by increasing permeability and inducing oxidative stress within the cells. This antifungal action was corroborated by a significant reduction in deoxynivalenol production, a mycotoxin associated with F. graminearum .

Case Study: Efficacy Against Fusarium graminearum

ParameterValue
Minimum Inhibitory Concentration200 μg/mL
Increase in Cell Membrane Permeability6-fold increase
Reduction in Deoxynivalenol Production93.59% on day 7

This study suggests that this compound could be utilized as an effective antifungal agent in crop preservation strategies.

Applications in Food Preservation

The compound's bacteriostatic properties make it a candidate for use as a food preservative. Its volatile principles can enhance food safety and extend shelf life, particularly in beverages and confectioneries. The integration of this compound into food products could lead to enriched formulations that leverage its antimicrobial properties .

Potential Uses in Food Products

  • Beverages : As a flavoring agent and preservative.
  • Confectioneries : To enhance flavor while preventing microbial growth.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. The compound is part of various synthetic pathways to create more complex molecules with enhanced biological activities. For instance, it serves as a precursor in synthesizing compounds with antibacterial properties .

Synthetic Pathways

Reaction TypeConditionsYield
BrominationAcetic acid, 0 - 20°C, 2hUp to 90%
Coupling with Boronic AcidDMSO, heating at 110°CVariable

These synthetic applications illustrate the versatility of the compound in developing new pharmaceuticals.

Environmental Considerations

Given the increasing concern over the sustainability of natural resources, the applications of this compound also extend to environmental chemistry. The compound's role in plant-based systems emphasizes the need for conservation efforts regarding its natural sources, which are becoming endangered due to habitat loss .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-hydroxy-5-iodo-4-methoxybenzaldehyde and related benzaldehyde derivatives:

Table 1: Structural and Property Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Applications/Synthesis
This compound 2-OH, 4-OCH₃, 5-I C₈H₇IO₃ 278.04 g/mol Coumarin synthesis , chalcone derivatives
4-Hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin) 4-OH, 3-I, 5-OCH₃ C₈H₇IO₃ 278.04 g/mol Flavoring agent, antimicrobial studies
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ C₈H₇FO₂ 154.14 g/mol Intermediate for fluorinated pharmaceuticals
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ 152.15 g/mol Photostabilizers, UV-absorbing materials
5-Hydroxy-2-iodo-4-methoxybenzaldehyde 5-OH, 2-I, 4-OCH₃ C₈H₇IO₃ 278.04 g/mol Limited data; studied in natural product analogs

Key Observations:

Substituent Position Effects :

  • Iodine Placement : In this compound, iodine at position 5 enhances electrophilicity at the para position, favoring cross-coupling reactions. In contrast, 5-iodovanillin (iodine at position 3) exhibits reduced reactivity due to steric hindrance from adjacent hydroxyl and methoxy groups .
  • Fluorine vs. Hydroxyl : Replacing the hydroxyl group with fluorine (as in 2-fluoro-5-methoxybenzaldehyde) reduces hydrogen-bonding capacity but improves metabolic stability in drug candidates .

Synthetic Utility :

  • This compound is pivotal in synthesizing iodocoumarins, which exhibit fluorescence properties useful in biosensing .
  • 5-Iodovanillin, a vanillin derivative, is primarily used in flavor chemistry and as a substrate for iodinated polymer synthesis .

Physical Properties: Despite identical molecular weights, this compound and 5-hydroxy-2-iodo-4-methoxybenzaldehyde differ in melting points and solubility due to divergent substituent arrangements. The former is reported to form stable crystals in ethanol , while the latter’s properties remain less documented .

Reactivity in Cross-Coupling: The iodine in this compound participates efficiently in Sonogashira and Suzuki-Miyaura couplings, unlike its positional isomer 5-hydroxy-2-iodo-4-methoxybenzaldehyde, where steric effects from the hydroxyl group hinder metal coordination .

Biological Activity

2-Hydroxy-5-iodo-4-methoxybenzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H8I O3
  • Molecular Weight : 263.06 g/mol
  • Structure : The compound features a benzaldehyde group with hydroxyl and methoxy substituents, along with an iodine atom, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits significant antibacterial activity, making it a candidate for further development in combating antibiotic-resistant infections.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC for this compound against MRSA has been reported to be around 1024 μg/ml, indicating its capacity to inhibit bacterial growth at relatively high concentrations .
  • Mechanism of Action :
    • The compound demonstrates anti-virulence properties by inhibiting key virulence factors in MRSA. This includes the suppression of staphyloxanthin production, which is critical for the pathogen's survival and virulence .
    • Transcriptomic analysis suggests that it targets regulatory genes such as sigB and saeS, leading to reduced expression of virulence factors .
  • Biofilm Disruption :
    • In mature biofilm eradication assays, this compound has shown the ability to dislodge approximately 80% of preformed MRSA biofilms, highlighting its potential as an antibiofilm agent .

Cytotoxicity

In vitro cytotoxicity assays have indicated that this compound is non-toxic to peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameMIC (μg/ml)Biofilm Disruption (%)Cytotoxicity (PBMC)
This compound102480Non-toxic
2-Hydroxy-4-methoxybenzaldehyde250Not specifiedModerate toxicity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

  • Study on Anti-Virulence Potential :
    • A study focused on the anti-virulence potential of related compounds against MRSA found that certain derivatives exhibited significant inhibition of virulence factors, suggesting a promising avenue for drug development .
  • Antibacterial Efficacy Assessment :
    • Research assessing the antibacterial efficacy of various benzaldehyde derivatives indicated that structural modifications could enhance antimicrobial properties while reducing toxicity .

Q & A

What are the key methodological considerations for synthesizing 2-Hydroxy-5-iodo-4-methoxybenzaldehyde with high regioselectivity?

Synthesis of this compound typically involves iodination of a vanillin derivative (e.g., 4-hydroxy-5-methoxybenzaldehyde). A critical step is optimizing the iodination conditions to ensure selectivity at the C5 position. Strategies include:

  • Protecting group selection : Temporarily protecting the phenolic -OH group (e.g., using acetyl or methyl groups) to prevent side reactions during iodination .
  • Reagent choice : Electrophilic iodination agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (acidic or neutral) to minimize over-iodination .
  • Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity. Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Discrepancies in spectral data often arise from impurities or tautomerism. Methodological approaches include:

  • Multi-technique validation : Cross-validate NMR (¹H, ¹³C, DEPT) with IR and high-resolution mass spectrometry (HRMS). For example, the aldehyde proton (~10 ppm in ¹H NMR) and iodine’s inductive effects on adjacent protons should align with computational predictions .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially if tautomeric forms (e.g., keto-enol) are suspected .
  • Database referencing : Compare data with trusted sources like NIST Chemistry WebBook or REAXYS, avoiding unverified platforms like BenchChem .

What advanced strategies are used to study the reactivity of this compound in cross-coupling reactions?

This compound’s iodine atom makes it a candidate for Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tailored for electron-rich aryl iodides improve coupling efficiency .
  • Solvent/base systems : Use DMSO or toluene with K₂CO₃ to stabilize intermediates. Monitor reaction progress via TLC or HPLC .
  • Computational modeling : Tools like PISTACHIO or REAXYS_BIOCATALYSIS predict reaction pathways and transition states, reducing trial-and-error experimentation .

How can researchers ensure purity and stability of this compound during long-term storage?

  • Storage conditions : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
  • Purity assessment : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products. Acceptable purity thresholds (>97%) align with commercial standards .
  • Stability studies : Accelerated aging tests (e.g., 40°C/75% relative humidity) simulate long-term storage, with FTIR monitoring for aldehyde oxidation .

What are the methodological challenges in evaluating the biological activity of this compound?

  • Solubility limitations : The compound’s low water solubility necessitates DMSO or ethanol carriers, requiring cytotoxicity controls for solvent effects .
  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like tyrosinase or cytochrome P450, followed by in vitro assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess metabolic pathways and half-life .

How can computational tools address data gaps in the toxicological profile of this compound?

  • QSAR modeling : Predict toxicity endpoints (e.g., LD50) using EPI Suite or OECD Toolbox, leveraging structural analogs like 4-hydroxybenzaldehyde .
  • Read-across analysis : Apply EFSA’s flavouring substance framework (FGE.414) to extrapolate data from similar benzaldehydes, ensuring compliance with regulatory guidelines .
  • In silico mutagenicity : Tools like Derek Nexus assess potential genotoxicity based on iodine’s electrophilic properties .

What advanced analytical techniques differentiate this compound from its structural isomers?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; the iodine’s deshielding effect on adjacent protons is distinct from methoxy or hydroxyl groups .
  • X-ray photoelectron spectroscopy (XPS) : Confirm iodine’s presence via characteristic binding energies (~620 eV for I 3d) .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass spectrometry .

How do researchers optimize reaction yields when using this compound as a building block in heterocyclic synthesis?

  • Microwave-assisted synthesis : Reduces reaction time for forming benzofuran or quinoline derivatives .
  • Catalytic recycling : Immobilize catalysts (e.g., Pd on carbon) to reuse expensive reagents .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) using software like MODDE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-iodo-4-methoxybenzaldehyde

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